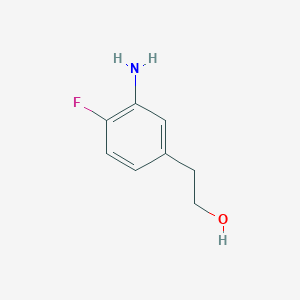
Fluoren-2-amine, 1,3,7-trichloro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3,7-trichloro-9H-fluoren-2-amine is a chemical compound with the molecular formula C13H7Cl3N. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, and contains three chlorine atoms and an amine group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,7-trichloro-9H-fluoren-2-amine typically involves the chlorination of 9H-fluoren-2-amine. The process begins with the preparation of 9H-fluoren-2-amine, which is then subjected to chlorination using reagents such as chlorine gas or N-chlorosuccinimide (NCS) under controlled conditions. The reaction is carried out in an inert solvent like dichloromethane at low temperatures to ensure selective chlorination at the desired positions .
Industrial Production Methods
Industrial production of 1,3,7-trichloro-9H-fluoren-2-amine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to achieve high yields and purity. The chlorination step is carefully monitored to prevent over-chlorination and to ensure the selective formation of the desired product .
Analyse Chemischer Reaktionen
Types of Reactions
1,3,7-trichloro-9H-fluoren-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
Oxidation: Fluorenone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted fluorenes depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1,3,7-trichloro-9H-fluoren-2-amine has several scientific research applications, including:
Materials Science: Used in the synthesis of nonlinear optical materials due to its unique electronic properties.
Medicinal Chemistry: Investigated for its potential as a precursor in the synthesis of bioactive compounds with anticancer and antimicrobial properties.
Organic Synthesis: Serves as an intermediate in the synthesis of complex organic molecules.
Wirkmechanismus
The mechanism of action of 1,3,7-trichloro-9H-fluoren-2-amine involves its interaction with specific molecular targets. In medicinal chemistry, it acts by binding to enzymes or receptors, thereby modulating their activity. The compound’s chlorine atoms and amine group play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and the biological system involved .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-dichloro-9H-fluoren-2-amine: Another chlorinated fluorene derivative with similar properties.
9,9-dimethyl-9H-fluoren-2-amine: A fluorene derivative with different substituents, used in nonlinear optical materials.
Uniqueness
1,3,7-trichloro-9H-fluoren-2-amine is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in applications requiring precise control over molecular interactions and reactivity .
Eigenschaften
CAS-Nummer |
19857-79-5 |
|---|---|
Molekularformel |
C13H8Cl3N |
Molekulargewicht |
284.6 g/mol |
IUPAC-Name |
1,3,7-trichloro-9H-fluoren-2-amine |
InChI |
InChI=1S/C13H8Cl3N/c14-7-1-2-8-6(3-7)4-10-9(8)5-11(15)13(17)12(10)16/h1-3,5H,4,17H2 |
InChI-Schlüssel |
OPIRYNFBKAAGDJ-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(C=CC(=C2)Cl)C3=CC(=C(C(=C31)Cl)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



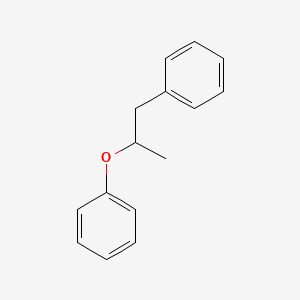
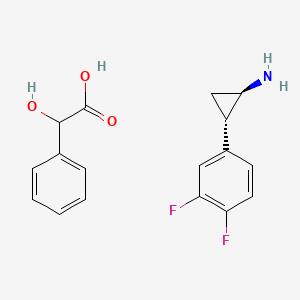


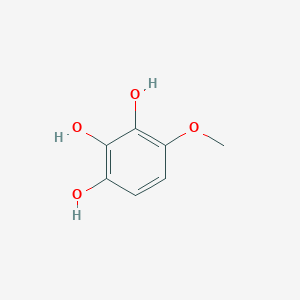

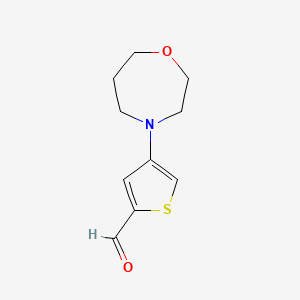
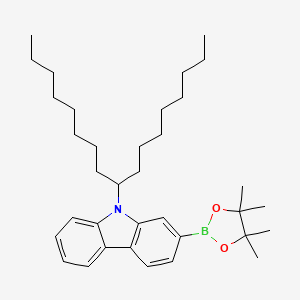

![2-[(3-Bromo-9-oxofluoren-2-yl)carbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B13150282.png)

